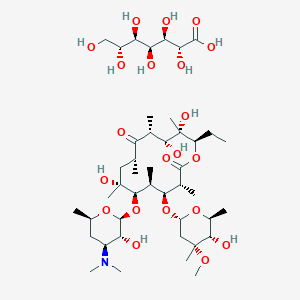
2,6-Dibutylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutylbenzylamine is a chemical compound used in various scientific research applications. It is a tertiary amine with the chemical formula C16H25N and a molecular weight of 235.38 g/mol. The compound is widely used in organic synthesis and has shown potential in various fields of research.
Mechanism Of Action
The mechanism of action of 2,6-Dibutylbenzylamine is not well understood. However, it is believed to act as a nucleophile in various reactions. The compound has also been shown to act as a base in some reactions, facilitating the formation of new bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,6-Dibutylbenzylamine. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
2,6-Dibutylbenzylamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of using 2,6-Dibutylbenzylamine is its low solubility in water, which can make it challenging to work with in some applications. Additionally, the compound has limited compatibility with certain solvents and reagents, which can restrict its use in some reactions.
Future Directions
Several future directions for research on 2,6-Dibutylbenzylamine can be identified. One potential area of research is the synthesis of novel metal complexes using the compound as a ligand. These complexes could have potential applications in catalysis, sensing, and drug delivery.
Another area of research is the synthesis of novel polymers using 2,6-Dibutylbenzylamine as a building block. These polymers could have potential applications in drug delivery and tissue engineering.
Conclusion
In conclusion, 2,6-Dibutylbenzylamine is a chemical compound with significant potential in various scientific research applications. Its ease of synthesis, low toxicity, and stability make it an attractive compound for use in the laboratory. Further research on the compound's properties and potential applications could lead to the development of new and innovative technologies.
Synthesis Methods
The synthesis of 2,6-Dibutylbenzylamine involves the reaction of benzyl chloride and dibutylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2,6-Dibutylbenzylamine has found extensive use in various scientific research applications. It is used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. The compound has also been used in the synthesis of novel polymers with potential applications in drug delivery and tissue engineering.
properties
CAS RN |
150747-59-4 |
|---|---|
Product Name |
2,6-Dibutylbenzylamine |
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
(2,6-dibutylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-3-5-8-13-10-7-11-14(9-6-4-2)15(13)12-16/h7,10-11H,3-6,8-9,12,16H2,1-2H3 |
InChI Key |
GAQYFULXZZOXJZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CN |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CN |
Other CAS RN |
150747-59-4 |
synonyms |
2,6-dibutylbenzylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)








![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)



